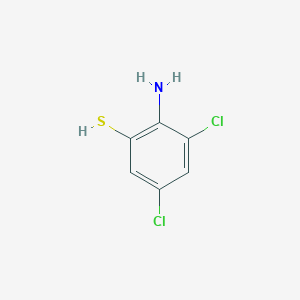![molecular formula C11H15N3O6 B12314313 4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde](/img/structure/B12314313.png)
4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5-Formyl-2’-O-méthylcytidine est un analogue de nucléoside de la cytidine. Les analogues de la cytidine sont connus pour leur capacité à inhiber les ADN méthyltransférases, ce qui en fait des agents précieux en chimiothérapie en raison de leurs activités anti-métaboliques et antitumorales potentielles . Ce composé est particulièrement intéressant car il s'agit d'un nucléoside modifié présent dans l'ARN, plus précisément dans l'ARN de transfert (ARNt), où il joue un rôle dans la régulation de la traduction et de l'expression génétique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 5-Formyl-2’-O-méthylcytidine implique généralement la modification de la cytidine. Une méthode courante consiste à formyler la 2’-O-méthylcytidine. Les conditions réactionnelles nécessitent souvent l'utilisation d'agents formylants tels que l'acide formique ou l'anhydride formique à des températures contrôlées .
Méthodes de production industrielle
Les méthodes de production industrielle de la 5-Formyl-2’-O-méthylcytidine ne sont pas bien documentées dans le domaine public. Il est probable que la synthèse à grande échelle suivrait des principes similaires à la synthèse en laboratoire, avec des optimisations pour le rendement et la pureté. Cela pourrait impliquer l'utilisation de synthétiseurs automatisés et de mesures strictes de contrôle qualité pour assurer la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
La 5-Formyl-2’-O-méthylcytidine peut subir diverses réactions chimiques, notamment :
Oxydation : le groupe formyle peut être oxydé en groupe carboxyle.
Réduction : le groupe formyle peut être réduit en groupe hydroxyméthyle.
Substitution : Le groupe formyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes
Oxydation : les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Les réactions de substitution peuvent nécessiter des catalyseurs ou des solvants spécifiques pour faciliter la réaction.
Principaux produits
Oxydation : 5-Carboxy-2’-O-méthylcytidine.
Réduction : 5-Hydroxyméthyl-2’-O-méthylcytidine.
Substitution : Divers dérivés substitués selon les réactifs utilisés.
Applications de la recherche scientifique
La 5-Formyl-2’-O-méthylcytidine présente plusieurs applications dans la recherche scientifique :
Chimie : utilisée comme composé modèle pour étudier les modifications des nucléosides et leurs effets sur les propriétés chimiques.
Biologie : joue un rôle dans la régulation de l'expression génétique et de la stabilité de l'ARN.
Médecine : applications thérapeutiques potentielles dans le traitement du cancer en raison de sa capacité à inhiber les ADN méthyltransférases.
Mécanisme d'action
La 5-Formyl-2’-O-méthylcytidine exerce ses effets principalement par l'inhibition des ADN méthyltransférases. Cette inhibition empêche la méthylation des résidus cytosine de l'ADN, ce qui entraîne des modifications de l'expression génétique. Le composé cible des voies moléculaires spécifiques impliquées dans la régulation du cycle cellulaire et l'apoptose, ce qui en fait un candidat potentiel pour la chimiothérapie .
Applications De Recherche Scientifique
5-Formyl-2’-O-methylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study nucleoside modifications and their effects on chemical properties.
Biology: Plays a role in the regulation of gene expression and RNA stability.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit DNA methyltransferases.
Mécanisme D'action
5-Formyl-2’-O-methylcytidine exerts its effects primarily through the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Composés similaires
5-Méthylcytidine : un autre analogue de la cytidine qui inhibe également les ADN méthyltransférases mais possède des propriétés chimiques et des effets biologiques différents.
5-Hydroxyméthylcytidine : similaire à la 5-Formyl-2’-O-méthylcytidine mais avec un groupe hydroxyméthyle au lieu d'un groupe formyle.
5-Carboxcytidine : Une forme oxydée de la 5-Formyl-2’-O-méthylcytidine avec un groupe carboxyle.
Unicité
La 5-Formyl-2’-O-méthylcytidine est unique en raison de sa modification formyle spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification lui permet de participer à des réactions chimiques et à des voies biologiques uniques, ce qui en fait un outil précieux à la fois pour la recherche et les applications thérapeutiques .
Propriétés
Formule moléculaire |
C11H15N3O6 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H15N3O6/c1-19-8-7(17)6(4-16)20-10(8)14-2-5(3-15)9(12)13-11(14)18/h2-3,6-8,10,16-17H,4H2,1H3,(H2,12,13,18) |
Clé InChI |
YBBDRHCNZBVLGT-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-6,7-dihydro-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12314236.png)
![(3aR,6aR)-2,2-dimethyldihydro-3aH-cyclopenta[d][1,3]dioxol-4(5H)-one](/img/structure/B12314246.png)
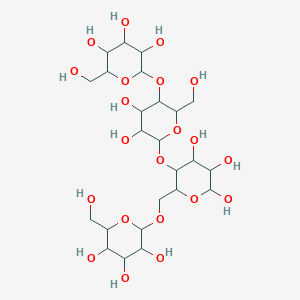
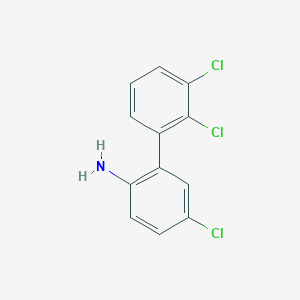
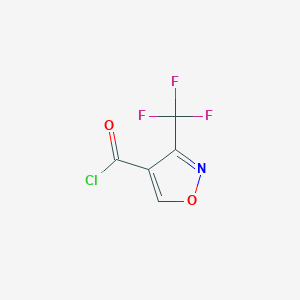
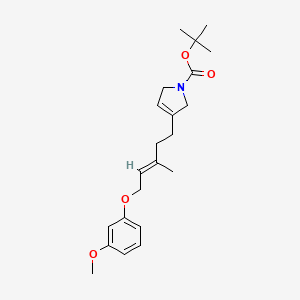
![2-[2-(Methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid](/img/structure/B12314265.png)

![4-{[(1,3-Thiazol-4-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B12314268.png)
![4-{[5-(piperidin-3-yl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B12314275.png)
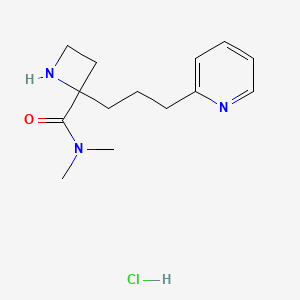
![4-Phenyl-2-azaspiro[4.4]nonane](/img/structure/B12314285.png)
![7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B12314298.png)
